molecular formula C18H20N2O6S B2929665 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034367-26-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2929665
CAS No.: 2034367-26-3
M. Wt: 392.43
InChI Key: AHUKPOQTTGAQEX-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety, a thiophene ring, and a hydroxyethoxy side chain. This compound has been investigated for its role as a dual inhibitor of falcipain-2 and falcipain-3, cysteine proteases critical to the life cycle of Plasmodium falciparum, the malaria parasite . Molecular dynamics simulations highlight its stable interactions with falcipain active sites, positioning it as a promising antimalarial lead compound .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c21-4-5-24-16(13-3-6-27-10-13)9-20-18(23)17(22)19-8-12-1-2-14-15(7-12)26-11-25-14/h1-3,6-7,10,16,21H,4-5,8-9,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUKPOQTTGAQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thiophene Ring: This step involves the coupling of thiophene derivatives with appropriate intermediates.

    Formation of the Ethanediamide Backbone: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound is part of a broader class of ethanediamide derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Target Enzymes Key Structural Features Reference
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide Not provided Not provided Falcipain-2/3 Benzodioxole, thiophene, hydroxyethoxy
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide C₁₉H₁₈N₂O₃S₃ 418.6 Not specified Bithiophene, methylsulfanylphenyl
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide Not provided Not provided Not specified Benzodioxole, piperazinyl, tetrahydrofuran
QOD (quinolinyl oxamide derivative) Not provided Not provided Falcipain-2/3 Quinoline, benzodioxole

Key Observations :

  • Benzodioxole vs. Quinoline: The benzodioxole group in the primary compound may confer metabolic stability compared to QOD’s quinoline moiety, which is prone to oxidative degradation .
  • Thiophene vs.
  • Hydroxyethoxy vs. Piperazinyl : The hydroxyethoxy side chain enhances hydrophilicity relative to the piperazinyl group in evidence 6’s analog, which may influence blood-brain barrier penetration .
Pharmacological Activity
  • Falcipain Inhibition : The primary compound and QOD both target falcipain-2/3, but the former’s hydroxyethoxy group may enhance hydrogen bonding with catalytic cysteine residues, as suggested by molecular simulations .
  • Selectivity : The methylsulfanylphenyl group in evidence 10’s derivative could increase off-target interactions due to higher lipophilicity, whereas the primary compound’s balanced substituents may improve selectivity .
Structure-Activity Relationship (SAR)
  • Benzodioxole : Critical for π-π stacking with falcipain’s hydrophobic pockets .
  • Hydroxyethoxy : Improves solubility without compromising binding, a trade-off observed in less polar analogs (e.g., evidence 6’s tetrahydrofuran group) .
  • Thiophene Position: The 3-thiophenyl substitution in the primary compound may optimize steric fit compared to 2-thenoyl derivatives (evidence 4) .

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, and it possesses a unique structure that combines aromatic and heterocyclic elements. Its IUPAC name is this compound, highlighting its complex functional groups.

Anticancer Activity

Research indicates that compounds with a benzodioxole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole showed cytotoxic effects on various cancer cell lines, including HeLa cells. The most effective compounds achieved lower IC50 values than established anticancer agents, suggesting their potential as novel therapeutic agents .

Anti-inflammatory Effects

Benzodioxole-containing compounds have been evaluated for their anti-inflammatory properties. In particular, they act as competitive inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The synthesized compounds showed moderate inhibition against COX1 and COX2 enzymes, with some exhibiting better selectivity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen .

Antimicrobial Activity

The compound has also been explored for its antimicrobial effects. Various benzodioxole derivatives have demonstrated activity against a range of pathogens, indicating their potential use in treating infectious diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Induction of Apoptosis : Some studies suggest that its derivatives can induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Properties : The presence of certain functional groups contributes to its antioxidant capabilities, which may protect against oxidative stress in cells.

Case Studies

A recent study focused on the synthesis and evaluation of several benzodioxole derivatives highlighted the compound's promising biological profile. The most cytotoxic derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics . Another study emphasized its potential as an anti-inflammatory agent by demonstrating effective inhibition of COX enzymes compared to established NSAIDs .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialPathogen inhibition

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